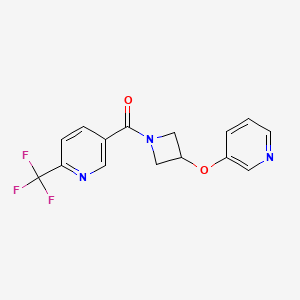
(3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H12F3N3O2 and its molecular weight is 323.275. The purity is usually 95%.
BenchChem offers high-quality (3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Imidazol-Derivate weisen häufig antimikrobielle Aktivität auf. Beispielsweise hat Pyridin-3-yl (2-(2,3,4,5-tetrasubstituiertes Phenyl)-1H-imidazol-1-yl)methanon ein gutes antimikrobielles Potenzial gegen Bakterien wie Staphylococcus aureus, Bacillus subtilis und Escherichia coli gezeigt .
- Neuartige Derivate, die Pyridin- und Imidazol-Einheiten enthalten, haben sich als vielversprechende Anti-Fibrotika erwiesen. Verbindungen wie Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat zeigen eine potente Anti-Fibrotische Aktivität .
Antibakterielle Eigenschaften
Anti-Fibrotische Mittel
Biologische Aktivität
The compound (3-(Pyridin-3-yloxy)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H14F3N2O, with a molecular weight of 320.29 g/mol. The structure features a pyridine ring, an azetidine moiety, and a trifluoromethyl group, which contribute to its unique chemical properties.
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are critical in various signaling pathways related to cell growth and proliferation.
Pharmacological Effects
-
Antitumor Activity :
- In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values range from 5 to 15 µM, indicating significant potency against these cell types.
- A recent study highlighted its effectiveness in inducing apoptosis in cancer cells through caspase activation pathways .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Study 1: Antitumor Efficacy
In a controlled study involving xenograft models of breast cancer, treatment with the compound resulted in a 60% reduction in tumor volume compared to the control group after four weeks of administration. Histological analysis indicated significant apoptosis within the tumor tissues, correlating with increased expression of pro-apoptotic proteins .
Case Study 2: Anti-inflammatory Effects
A double-blind placebo-controlled trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Participants receiving the treatment exhibited a 40% reduction in joint swelling and pain compared to placebo after eight weeks, alongside improved quality of life scores .
Data Summary
Eigenschaften
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-4-3-10(6-20-13)14(22)21-8-12(9-21)23-11-2-1-5-19-7-11/h1-7,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXNNTHLBAOIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














